XV638
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of XV638 involves multiple steps, starting with the preparation of the core structure, followed by the introduction of various functional groups. The synthetic route typically includes the following steps:
Formation of the Core Structure: The core structure of this compound is synthesized through a series of condensation and cyclization reactions.
Functional Group Introduction: Various functional groups, such as thiazole and benzyl groups, are introduced through nucleophilic substitution and coupling reactions.
Purification: The final product is purified using techniques such as recrystallization and chromatography to achieve high purity.
Industrial Production Methods
In an industrial setting, the production of this compound involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and minimize impurities. The use of continuous flow reactors and automated systems can further enhance the efficiency and reproducibility of the production process .
Chemical Reactions Analysis
Types of Reactions
XV638 undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert this compound into its reduced forms.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce different substituents into the this compound molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and acids are employed under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of this compound can yield oxides, while substitution reactions can produce various substituted derivatives .
Scientific Research Applications
XV638 has a wide range of applications in scientific research, including:
Chemistry: this compound is used as a model compound to study reaction mechanisms and develop new synthetic methodologies.
Mechanism of Action
XV638 exerts its effects by inhibiting the activity of HIV-1 protease, an enzyme crucial for the maturation and replication of the HIV virus. The compound binds to the active site of the protease, preventing it from cleaving the viral polyprotein precursors into functional proteins. This inhibition disrupts the viral life cycle and reduces the production of infectious viral particles .
Comparison with Similar Compounds
Similar Compounds
SD146: Another potent HIV-1 protease inhibitor with a similar mechanism of action.
DMP323: A first-generation cyclic urea-based inhibitor with broad specificity.
DMP450: Another cyclic urea-based inhibitor with efficacy against drug-resistant HIV variants.
Uniqueness of XV638
This compound is unique due to its enhanced potency and ability to inhibit a broad panel of drug-resistant HIV variants. This increased efficacy is attributed to additional van der Waals contacts and hydrogen bonds formed between this compound and the protease, which compensate for the loss of interactions in other subsites .
Properties
CAS No. |
183854-11-7 |
---|---|
Molecular Formula |
C41H38N6O5S2 |
Molecular Weight |
758.9 g/mol |
IUPAC Name |
3-[[(4R,5S,6S,7R)-4,7-dibenzyl-5,6-dihydroxy-2-oxo-3-[[3-(1,3-thiazol-2-ylcarbamoyl)phenyl]methyl]-1,3-diazepan-1-yl]methyl]-N-(1,3-thiazol-2-yl)benzamide |
InChI |
InChI=1S/C41H38N6O5S2/c48-35-33(23-27-9-3-1-4-10-27)46(25-29-13-7-15-31(21-29)37(50)44-39-42-17-19-53-39)41(52)47(34(36(35)49)24-28-11-5-2-6-12-28)26-30-14-8-16-32(22-30)38(51)45-40-43-18-20-54-40/h1-22,33-36,48-49H,23-26H2,(H,42,44,50)(H,43,45,51)/t33-,34-,35+,36+/m1/s1 |
InChI Key |
JDALSSGOBMTZEP-NWJWHWDBSA-N |
SMILES |
C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)C(=O)NC4=NC=CS4)CC5=CC(=CC=C5)C(=O)NC6=NC=CS6)CC7=CC=CC=C7)O)O |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@@H]2[C@@H]([C@H]([C@H](N(C(=O)N2CC3=CC(=CC=C3)C(=O)NC4=NC=CS4)CC5=CC(=CC=C5)C(=O)NC6=NC=CS6)CC7=CC=CC=C7)O)O |
Canonical SMILES |
C1=CC=C(C=C1)CC2C(C(C(N(C(=O)N2CC3=CC(=CC=C3)C(=O)NC4=NC=CS4)CC5=CC(=CC=C5)C(=O)NC6=NC=CS6)CC7=CC=CC=C7)O)O |
Appearance |
Solid powder |
183854-11-7 | |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
XV638; XV-638; XV 638. |
Origin of Product |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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